molecular formula C7H9BrN2 B1294167 5-Bromo-4-isopropylpyrimidine CAS No. 951884-28-9

5-Bromo-4-isopropylpyrimidine

Cat. No. B1294167
M. Wt: 201.06 g/mol
InChI Key: LQPQMMZNSQOAHG-UHFFFAOYSA-N
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Description

5-Bromo-4-isopropylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in many biological compounds and their potential therapeutic applications. Although the provided papers do not directly discuss 5-Bromo-4-isopropylpyrimidine, they do provide insights into the chemistry of brominated pyrimidines and their utility in various chemical reactions and potential applications in drug development.

Synthesis Analysis

The synthesis of bromopyrimidines can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalyzed cross-coupling reactions to create a range of substituted pyrimidine compounds . Similarly, 5-substituted pyrimidines can be prepared by C5-alkylation or cyclization, followed by further functionalization, such as alkylation with phosphonate groups . These methods could potentially be adapted for the synthesis of 5-Bromo-4-isopropylpyrimidine by introducing the isopropyl group at the appropriate step in the synthesis.

Molecular Structure Analysis

The molecular structure of bromopyrimidines can be elucidated using techniques such as X-ray crystallography. For example, the regioselectivity of the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia was studied, and the structure of the main product was determined using this method . Spectroscopic techniques, including FT-IR, FT-RAMAN, NMR, and UV-Vis, are also employed to investigate the molecular geometry, vibrational wavenumbers, and electronic properties of bromopyrimidines .

Chemical Reactions Analysis

Bromopyrimidines are versatile intermediates in chemical synthesis. They can undergo various reactions, including selective palladium-catalyzed cross-coupling , regioselective aminolysis , and halogen dance reactions to generate pentasubstituted pyridines . The reactivity of bromopyrimidines in aminolysis has been compared to chloro- and iodo-pyrimidines, with bromopyrimidines generally being the most reactive .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidines can be influenced by their substituents. For example, the introduction of a bromine atom can affect the compound's electronic properties, as seen in the study of 5-bromo-2-hydroxypyrimidine, where the band gap energy indicated charge transfer within the molecule . The thermal stability of bromopyrimidine derivatives can also be significant, as demonstrated by the good thermal stability of a 5-bromo-1H-indole derivative up to 215°C .

Safety And Hazards

When handling 5-Bromo-4-isopropylpyrimidine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or inhalation, seek medical attention immediately .

properties

IUPAC Name

5-bromo-4-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(2)7-6(8)3-9-4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPQMMZNSQOAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650040
Record name 5-Bromo-4-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-isopropylpyrimidine

CAS RN

951884-28-9
Record name 5-Bromo-4-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-isopropylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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